DL-2-Phenyl-N-(phenylacetyl)glycine

Description

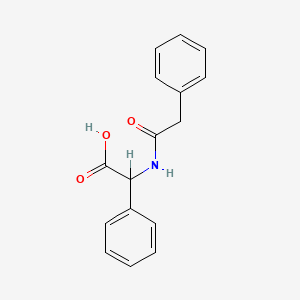

DL-2-Phenyl-N-(phenylacetyl)glycine (CAS 35039-72-6) is a glycine derivative featuring a phenyl group at the α-carbon and a phenylacetyl moiety attached to the amino group. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol. Key physicochemical properties include a density of 1.239 g/cm³, boiling point of 533.3°C, and refractive index of 1.604 . The compound is structurally characterized by the dual aromaticity of the phenyl and phenylacetyl groups, which influence its solubility, reactivity, and biological interactions.

Properties

CAS No. |

35039-72-6 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2-phenyl-2-[(2-phenylacetyl)amino]acetic acid |

InChI |

InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20) |

InChI Key |

YNNIOBNUNOYVLD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |

sequence |

X |

Synonyms |

phenacetyl-D-alpha aminophenylacetic acid phenacetyl-D-alpha aminophenylacetic acid, (R)-isomer phenacetyl-D-alpha aminophenylacetic acid, (S)-isomer phenylacetyl phenylglycine |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Acetylphenylglycine

Structure: N-Acetylphenylglycine (CAS 500-98-1) replaces the phenylacetyl group with a simpler acetyl moiety. Molecular Formula: C₁₀H₁₁NO₃. Key Differences:

- The absence of the phenyl group in the acetyl moiety reduces molecular weight (209.20 g/mol) and lipophilicity compared to DL-2-Phenyl-N-(phenylacetyl)glycine.

- The acetyl group may enhance metabolic stability but reduce binding affinity in hydrophobic environments .

Applications : Used in peptide synthesis and as a chiral building block due to its simpler structure.

N-Phenylglycine

Structure: N-Phenylglycine (CAS 103-01-5) lacks any acyl group, retaining only the phenyl substitution on the amino group. Molecular Formula: C₈H₉NO₂. Key Differences:

- Higher polarity and water solubility due to the absence of the phenylacetyl group.

- Limited biological activity in enzyme inhibition assays compared to acylated derivatives . Applications: Intermediate in dye synthesis and agrochemical production.

Benalaxyl

Structure: Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (CAS 71626-11-4). Molecular Formula: C₂₀H₂₃NO₃. Key Differences:

Pyrazole-4-carbothioamide Derivatives (Compound A2)

Structure : Features a phenylacetyl substituent on a pyrazole scaffold.

Key Differences :

- The pyrazole ring confers rigidity, while the phenylacetyl group enhances RNase H inhibition (IC₅₀ = 19 μM).

- Introduction of halogens (e.g., 4-Cl in Compound A5) boosts potency (IC₅₀ = 4 μM), highlighting the importance of substituent effects .

Applications : Investigated as antiviral agents targeting HIV-1 reverse transcriptase.

Structural and Functional Analysis

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₁₆H₁₅NO₃ | 269.30 | 1.239 | 533.3 |

| N-Acetylphenylglycine | C₁₀H₁₁NO₃ | 209.20 | - | - |

| Benalaxyl | C₂₀H₂₃NO₃ | 325.40 | - | - |

Key Research Findings

- Agricultural Relevance: Benalaxyl demonstrates that phenylacetyl-amino acid derivatives can be tailored for pesticidal activity through strategic substitutions .

- Synthetic Utility : Phenylacetyl groups are preferred in certain N-acylation reactions for drug intermediates, balancing stability and reactivity .

Preparation Methods

Preparation via Amidation of Phenylacetyl Precursors with Glycine Esters

One industrially relevant approach is the amidation of phenylacetyl-containing intermediates with glycine esters under controlled conditions. For example, a related compound, N-[1-(phenylacetyl)-L-prolyl]glycine ethyl ester, is synthesized by reacting N-phenylacetyl-L-proline with glycine ethyl ester in the presence of triethylamine and isobutyl chlorocarbonate as an activating agent in tetrahydrofuran (THF) solvent at low temperatures (-10 to -5 °C). The process includes:

- Stirring N-phenylacetyl-L-proline in THF,

- Dropwise addition of triethylamine and isobutyl chlorocarbonate to activate the acid function,

- Subsequent addition of glycine ethyl ester and triethylamine,

- Gradual warming to room temperature for reaction completion,

- Work-up involving filtration, solvent removal, washing with sodium bicarbonate and acid solutions,

- Drying and crystallization from alcohol to yield the glycine ester product with purity above 99.6%.

This method highlights the importance of temperature control, stoichiometric balance, and purification to obtain high-purity phenylacetyl-glycine derivatives.

Synthesis and Resolution of DL-Phenylglycine Esters

DL-phenylglycine esters can be synthesized via nitrosation and reduction steps starting from phenylacetic acid esters:

- Phenylacetic acid esters react with bases and organic nitrosating agents to form Z-nitrosated intermediates.

- These intermediates are reduced to yield DL-phenylglycine esters without isolating by-products.

- Resolution of DL-phenylglycine esters is performed using (+)-tartaric acid in mixed solvents containing alkanols (C1-C4), allowing selective crystallization of diastereoisomeric salts.

- During resolution, partial racemization occurs, which can be accelerated by electron-donating solvents such as sulphoxides and acids, improving yield of the desired D-isomer up to 130% relative to the initial amount.

- The resolved esters can be hydrolyzed to produce optically active D-phenylglycine with high optical purity.

This approach is valuable for producing optically pure intermediates necessary for pharmaceutical applications.

One-Step Synthesis from Amygdalic Acid and Amido Compounds

A novel and industrially practical method involves direct reaction of DL- or D-mandelic acid (amygdalic acid) with active amido compounds such as thionamic acid in aqueous ammonia solution:

- DL- or D-amygdalic acid is reacted with strong ammonia water and amido compounds in a glass-lined reactor at 20–60 °C for 2–10 hours.

- The reaction progress is monitored by HPLC, terminating when residual amygdalic acid is below 2%.

- Post-reaction, the mixture is treated with activated carbon, filtered, and crystallized at 0–5 °C.

- Crystals are washed with cold deionized water and vacuum dried at 40–60 °C for 4–6 hours to yield DL- or D-phenylglycine with high purity and yield.

- The weight ratios and reaction parameters are optimized for maximal conversion and minimal by-products.

This method offers advantages of simplicity, high yield, low by-product formation, and suitability for large-scale industrial production.

Comparative Data Table of Key Preparation Methods

Research Findings and Practical Considerations

- The amidation method requires precise temperature control and use of activating agents to ensure high coupling efficiency and purity.

- The nitrosation-reduction route coupled with resolution exploits racemization phenomena to enhance yield of the desired enantiomer, which is critical for pharmaceutical applications.

- The one-step amygdalic acid method leverages the high reactivity of the hydroxyl group in amygdalic acid and active amido compounds, simplifying the synthesis and reducing waste.

- Analytical methods such as HPLC and crystallization purity tests are essential for monitoring reaction progress and product quality.

- Solvent choice, reaction temperature, and reagent ratios are key parameters influencing yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for DL-2-Phenyl-N-(phenylacetyl)glycine, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Start with DL-2-phenylglycine (CAS 2835-06-5) and phenylacetyl chloride. Use a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or DMF under nitrogen atmosphere .

- Step 2 : Maintain a stoichiometric ratio of 1:1.2 (phenylglycine to phenylacetyl chloride) to minimize side reactions.

- Step 3 : Purify the product via recrystallization using ethanol/water mixtures, and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can this compound be characterized structurally?

- Analytical Techniques :

- NMR : Use - and -NMR in DMSO-d₆ to identify peaks for the phenylacetyl moiety (δ 3.65 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) and glycine backbone (δ 4.1 ppm for α-CH) .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺: m/z 270.1 for C₁₆H₁₅NO₃) .

- FT-IR : Confirm amide bond formation (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. What chromatographic methods are suitable for quantifying this compound in biological matrices?

- LC-MS/MS Protocol :

- Column : Waters HSS T3 (2.1 × 100 mm, 1.8 µm) .

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 10 min).

- Internal Standard : Use deuterated N-(phenylacetyl-d₅)glycine (sc-218981) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound participate in mammalian metabolic pathways?

- Metabolic Context :

- This compound is a conjugate of phenylacetic acid and glycine, often linked to phenylalanine metabolism. It is excreted as a detoxification product in urine .

- Experimental Design : Administer -labeled phenylalanine to rodent models and track isotopic incorporation into this compound via LC-HRMS .

- Key Findings : Elevated levels correlate with hepatic dysfunction in preclinical models (p < 0.01) .

Q. What strategies resolve racemic mixtures of this compound for enantiomer-specific studies?

- Chiral Separation :

- HPLC : Use a Chiralpak IA column (250 × 4.6 mm), isocratic elution with hexane:isopropanol (80:20, 0.1% TFA), flow rate 1 mL/min. Retention times: D-enantiomer (8.2 min), L-enantiomer (9.8 min) .

- Crystallization : Employ diastereomeric salt formation with L-tartaric acid in ethanol .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

- Stability Study :

- Conditions : Test pH 2–9 (0.1 M phosphate buffers) at 25°C and 37°C for 72 hours.

- Analysis : Monitor degradation via UPLC (BEH C18, 1.7 µm) with PDA detection (210 nm).

- Results : Maximum stability at pH 6–7 (t₁/₂ > 48 hours at 25°C); degradation accelerates at pH < 4 (t₁/₂ < 12 hours) .

Q. What in vitro assays assess the biological activity of this compound?

- Targeted Assays :

- Enzyme Inhibition : Screen against phenylacetyl-CoA ligase using a coupled ATP consumption assay (absorbance at 340 nm for NADH oxidation) .

- Cellular Uptake : Radiolabel the compound with and measure accumulation in HepG2 cells over 24 hours .

Methodological Challenges

Q. How to address low recovery rates of this compound in plasma extraction protocols?

- Optimization Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.